Antiproliferative Potency of 5-Chlorobenzofuran-2-Carboxamide Derivatives in Cancer Cell Lines
Derivatives based on the 5-chlorobenzofuran scaffold, specifically the VIIa–j series of 5-chlorobenzofuran-2-carboxamides, demonstrate significant antiproliferative activity. The most potent derivative in this series achieved a GI50 value of 1.35 µM across a panel of four cancer cell lines (A549, MCF-7, Panc-1, HT-29), which is statistically equipotent to the reference chemotherapeutic doxorubicin (mean GI50 = 1.13 µM) and even more potent than doxorubicin in the MCF-7 breast cancer line [1]. This contrasts with reports on 5-bromobenzofuran-based carboxylic acid derivatives, where the most effective compound (9e) showed an IC50 of 2.52 ± 0.39 µM against MDA-MB-231 cells [2], highlighting a scaffold-dependent difference in antiproliferative profile.
| Evidence Dimension | Antiproliferative activity (GI50/IC50) |
|---|---|
| Target Compound Data | GI50 = 1.35 µM (most potent derivative of VIIa–j series) |
| Comparator Or Baseline | Doxorubicin: mean GI50 = 1.13 µM; 5-Bromobenzofuran derivative (9e): IC50 = 2.52 ± 0.39 µM |
| Quantified Difference | 5-Chloro derivative is equipotent to doxorubicin; ~1.9× more potent than the 5-bromo derivative |
| Conditions | MTT assay against A549, MCF-7, Panc-1, HT-29 cell lines (for 5-Cl); MTT assay against MDA-MB-231 cells (for 5-Br) |
Why This Matters
This evidence positions the 5-chloro-substituted scaffold as a compelling starting point for medicinal chemistry programs targeting antiproliferative activity, with potency comparable to a clinical standard.
- [1] Al-Wahaibi, L. H.; et al. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals 2022, 15 (8), 1006. View Source
- [2] Eldehna, W. M.; et al. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Med. Chem. Lett. 2020, 11 (5), 1022–1027. View Source
